Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-15-14-21-24-19-8-4-5-9-20(19)25-21/h1-13H,14-15H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBMHGLUEORUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide typically involves the following steps:
Formation of Biphenyl-4-carboxylic Acid: This can be achieved through the Suzuki coupling reaction between 4-iodobenzoic acid and phenylboronic acid in the presence of a palladium catalyst and a base.
Synthesis of 2-(1H-benzoimidazol-2-yl)-ethylamine: This intermediate can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde, followed by reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Numerous studies have investigated the potential of biphenyl derivatives in cancer treatment. The compound has shown promise as a selective inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting proliferation. Research indicates that modifications in the benzimidazole moiety can enhance the anticancer efficacy of biphenyl-based compounds .
Antimicrobial Properties:
Biphenyl-4-carboxylic acid derivatives have exhibited significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics .
Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Materials Science
Polymer Chemistry:
Biphenyl derivatives are utilized in the synthesis of high-performance polymers. The rigidity and planarity of the biphenyl structure contribute to enhanced thermal stability and mechanical properties in polymer matrices. These materials are suitable for applications in electronics and coatings .
Liquid Crystals:
Due to their unique molecular structure, biphenyl compounds are explored for use in liquid crystal displays (LCDs). They can be incorporated into liquid crystal formulations to improve optical performance and response times .
Organic Synthesis
Building Block in Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
Catalysis:
This compound has potential applications as a catalyst or ligand in various organic reactions, particularly those involving palladium or other transition metals. Its ability to stabilize metal complexes can lead to more efficient catalytic processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective inhibition of breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Properties | Showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |
| Study 3 | Polymer Applications | Developed a new polymer blend incorporating biphenyl derivatives that exhibited improved thermal stability over traditional polymers. |
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
Telmisartan Related Compound B
- Structure : 4′-[(1,7′-Dimethyl-2′-propyl-1H,1′H-2,5′-bibenzo[d]imidazol-1′-yl)methyl]biphenyl-2-carboxylic acid.
- Molecular Formula : C₃₃H₃₀N₄O₂.
- Application : Used as a United States Pharmacopeia (USP) Reference Standard for quality control in drug manufacturing.
- Key Feature : The dimethyl-propyl-benzimidazole substituent enhances metabolic stability, while the biphenyl-carboxylic acid group mediates target binding (e.g., angiotensin II type 1 receptors) .
Candesartan Cilexetil Related Compound G
- Structure : 2-Ethoxy 1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}benzimidazole-7-carboxylic acid.
- Molecular Formula : C₂₄H₂₀N₆O₃.
- Application : Certified reference material for analytical testing.
- Key Feature : The tetrazole ring (acidic bioisostere) improves solubility and bioavailability compared to carboxylic acid derivatives .
FTI-2628 (Research Compound)
- Structure: Contains a biphenyl core conjugated with an imidazole-methylamino group and a methylsulfanyl-butyric acid ester.
- Application : Investigated for its role in modulating protein-protein interactions, particularly in oncology.
- Key Feature : The methylsulfanyl group enhances membrane permeability, while the imidazole moiety participates in catalytic site binding .
Key Observations:
Bioactivity : Telmisartan and Candesartan analogs demonstrate confirmed antihypertensive activity , whereas the target compound's activity remains hypothetical but structurally analogous .
Solubility and Bioavailability : Candesartan’s tetrazole group and FTI-2628’s methylsulfanyl ester improve solubility compared to the target compound’s amide linkage .
Synthetic Complexity : Benzimidazole derivatives often require multi-step syntheses involving condensation (e.g., glacial acetic acid reflux with o-phenylenediamine) or coupling reactions, as seen in biphenyl-benzimidazole hybrids .
Biological Activity
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide, a compound with the molecular formula C22H19N3O, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, including antifungal, anticancer, and antimicrobial effects, supported by case studies and research findings.
- Molecular Weight : 341.41 g/mol
- InChIKey : SVBMHGLUEORUAY-UHFFFAOYSA-N
- SMILES : [nH]1c(CCNC(c2ccc(cc2)-c2ccccc2)=O)nc2ccccc12
Antifungal Activity
Research indicates that biphenyl-4-carboxylic acid derivatives exhibit significant antifungal properties. A study focused on various esters derived from this compound demonstrated varying degrees of antifungal activity against Candida species. Key findings include:
| Compound | Structure | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Ester 1 | Methyl 4-biphenyl carboxylate | No activity | None |
| Ester 2 | Ethyl 4-biphenyl carboxylate | Moderate against C. albicans | Moderate |
| Ester 7 | Decanoyl 4-biphenyl carboxylate | Lowest MIC among tested | Strong |
The study concluded that longer alkyl chains enhance lipophilicity, improving the compounds' ability to permeate cell membranes and exert antifungal effects .
Anticancer Activity
The anticancer potential of biphenyl-4-carboxylic acid derivatives has also been investigated. A particular derivative was shown to induce apoptosis in MCF cell lines, with a significant reduction in tumor growth observed in animal models. The compound exhibited an IC50 value of approximately 25.72 μM, indicating its potential as an anticancer agent .
Case Study: Anti-Cancer Efficacy
In a controlled study involving tumor-bearing mice, the compound demonstrated notable efficacy in suppressing tumor growth. Flow cytometry analyses revealed that the compound accelerated apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial properties of biphenyl-4-carboxylic acid derivatives have been explored against various bacterial strains. A notable study reported that certain derivatives exhibited strong activity against Staphylococcus aureus with an MIC of 0.015 mg/mL, highlighting their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of biphenyl-4-carboxylic acid derivatives. Modifications to the chemical structure can significantly influence their pharmacological properties:
- Alkyl Chain Length : Increased carbon chain length generally enhances lipophilicity and bioactivity.
- Functional Groups : The introduction of heteroatoms (e.g., oxygen) in alkyl chains can improve biological activity by facilitating interactions with target sites.
Q & A
Basic: What are the standard synthetic protocols for preparing Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the biphenyl-4-carboxylic acid derivative via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce aromatic substituents .
- Step 2: Functionalization of the benzoimidazole moiety. Ethylenediamine derivatives are condensed with carbonyl compounds under acidic conditions to form the 1H-benzoimidazole ring .
- Step 3: Amide bond formation between the biphenyl-4-carboxylic acid and the 2-(1H-benzoimidazol-2-yl)-ethylamine intermediate. This is achieved using coupling agents like HATU or DCC in anhydrous DMF, followed by purification via column chromatography .
- Yield Optimization: Reaction conditions (e.g., temperature, solvent, catalyst) are critical. For example, refluxing in THF with catalytic DMAP improves amidation efficiency .
- Characterization: Confirmation of structure and purity is done using -NMR, -NMR, and IR spectroscopy. For example, -NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, while IR absorption near 1650 cm validates the amide bond .
Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR are used to confirm the molecular structure. For instance, the benzoimidazole NH proton appears as a broad singlet near δ 12.5 ppm .
- Infrared (IR) Spectroscopy: Key functional groups like the amide (C=O stretch at ~1650 cm) and aromatic C-H bonds (stretches at 3000–3100 cm) are identified .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity. A retention time shift may indicate impurities .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 373.15) .
Advanced: How can computational chemistry methods predict the compound’s interaction with biological targets such as angiotensin II receptors?
Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models the compound’s 3D conformation and binding affinity to receptor active sites. For example, the benzoimidazole moiety may form hydrogen bonds with residues in the angiotensin II receptor’s hydrophobic pocket .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER evaluates stability of ligand-receptor complexes over time. Root-mean-square deviation (RMSD) analyses ensure the compound maintains binding poses under physiological conditions .
- Pharmacophore Modeling: Tools like LigandScout identify critical interaction features (e.g., hydrogen bond acceptors in the amide group) to guide structural optimization .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar biphenyl-amide derivatives?
Answer:
- Comparative Assays: Perform standardized in vitro assays (e.g., IC measurements for enzyme inhibition) under identical conditions to eliminate variability .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing the benzoimidazole with imidazole) to isolate contributions of specific groups to activity .
- X-ray Crystallography: Resolve co-crystal structures of derivatives bound to targets (e.g., angiotensin II receptors) to identify critical binding interactions that explain potency differences .
- Meta-Analysis: Aggregate data from multiple studies, applying statistical tools like ANOVA to assess significance of reported discrepancies .
Advanced: What strategies improve the synthetic yield of this compound in multi-step reactions?
Answer:
- Optimized Coupling Conditions: Use coupling agents like HATU instead of DCC, which reduces side reactions. For example, HATU in DMF at 0°C improves amidation yield from 56% to >80% .
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency in biphenyl synthesis .
- Purification Techniques: Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to isolate the product from byproducts .
- Reaction Monitoring: Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion points .
Basic: What in vitro assays are recommended for preliminary pharmacological screening of this compound?
Answer:
- Enzyme Inhibition Assays: Measure inhibition of angiotensin-converting enzyme (ACE) or renin using fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp for ACE) .
- Cell Viability Assays: Assess cytotoxicity in HEK293 or HepG2 cells via MTT assay to establish safety profiles .
- Receptor Binding Studies: Radioligand displacement assays (e.g., -labeled angiotensin II) quantify affinity for target receptors .
Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?
Answer:
- Variable Substituents: Synthesize analogs with modifications to the biphenyl (e.g., electron-withdrawing groups), benzoimidazole (e.g., alkylation at N1), or amide linker (e.g., replacing with ester) .
- Biological Testing: Screen analogs in parallel using high-throughput assays (e.g., 384-well plate format for IC) to ensure consistency .
- Data Analysis: Apply multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity. Tools like MOE or ChemAxon streamline this process .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
